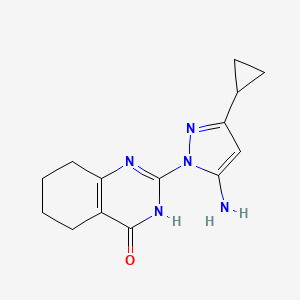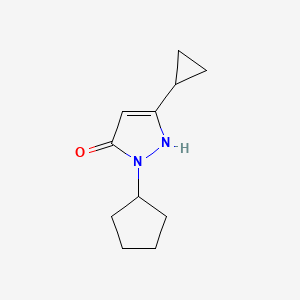
1-cyclopentyl-3-cyclopropyl-1H-pyrazol-5-ol
説明
The compound “3-cyclopropyl-1H-pyrazol-5-ol” is similar to the requested compound. It has a molecular weight of 124.14 and is a solid in its physical form . Another similar compound is “1-cyclopentyl-1H-pyrazol-5-amine” which has a molecular weight of 151.21 .
Molecular Structure Analysis
The InChI code for “3-cyclopropyl-1H-pyrazol-5-ol” is1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) . For “1-cyclopentyl-1H-pyrazol-5-amine”, the InChI code is 1S/C8H13N3/c9-8-5-6-10-11(8)7-3-1-2-4-7/h5-7H,1-4,9H2 . Physical and Chemical Properties Analysis
The physical form of “3-cyclopropyl-1H-pyrazol-5-ol” is solid . The physical form of “1-cyclopentyl-1H-pyrazol-5-amine” is oil .科学的研究の応用
Antioxidant and Anticancer Activities
Pyrazole derivatives have been synthesized and evaluated for their antioxidant and anticancer activities. For instance, a study synthesized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives and tested them for radical scavenging activity and cytotoxic properties against colorectal carcinoma cells. Some derivatives exhibited potent scavenging activities and cytotoxic effects, highlighting the potential of pyrazole derivatives in cancer treatment and as antioxidants (Cadena-Cruz et al., 2021).
Cyclooxygenase-2 (COX-2) Inhibitors
Pyrazole derivatives have also been explored for their potential as COX-2 inhibitors, which could offer therapeutic benefits in conditions like inflammation and pain without the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). A study on the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives identified potential COX-2 inhibitors, indicating the significance of pyrazole cores in developing new medicinal compounds (Patel et al., 2004).
Antiproliferative Agents
Another area of application is the development of antiproliferative agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives were synthesized, showing significant cytotoxic effects against breast cancer and leukemia cells. These compounds induced cell death by activating apoptosis, underlining the potential of pyrazole derivatives as antiproliferative agents (Ananda et al., 2017).
Heterocyclic Analogues Synthesis
Pyrazoles serve as key intermediates in the synthesis of heterocyclic analogues, including various pyrano[2,3-c]pyrazol-4(1H)-ones, which are of interest for their potential biological activities. An efficient synthesis approach for these compounds has been developed, showcasing the versatility of pyrazoles in the creation of complex heterocyclic structures (Eller et al., 2006).
Metal Ion Chelation
Pyrazole derivatives are also known for their ability to act as chelating agents for different metal ions. This application is important in the fields of medicinal chemistry, where metal complexes of pyrazole derivatives can exhibit enhanced biological activities. Recent advances include the synthesis of bis(pyrazolyl)methanes, highlighting the role of pyrazole-based compounds in developing new chelating agents (Sadeghpour & Olyaei, 2021).
Safety and Hazards
特性
IUPAC Name |
2-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-7-10(8-5-6-8)12-13(11)9-3-1-2-4-9/h7-9,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCDTKVKRUSJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[[[4-Fluoro-2-(trifluoromethyl)benzoyl]amino]methyl]phenyl]boronic acid](/img/structure/B1490524.png)
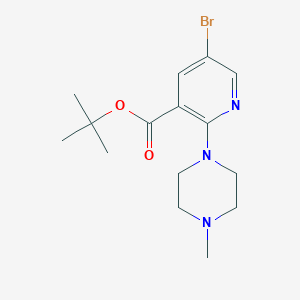
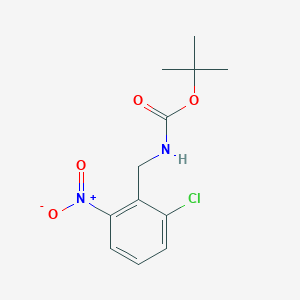

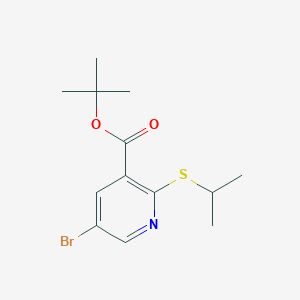
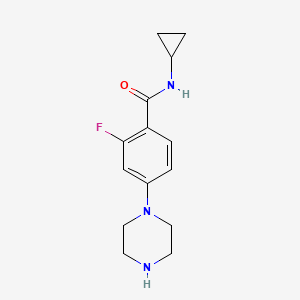
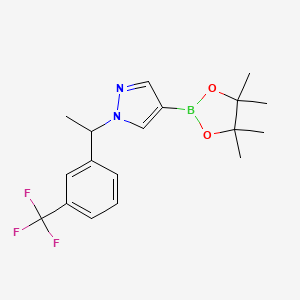
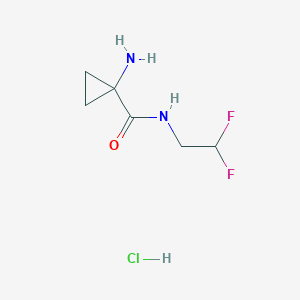
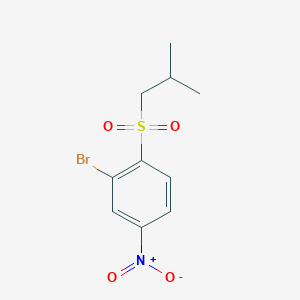

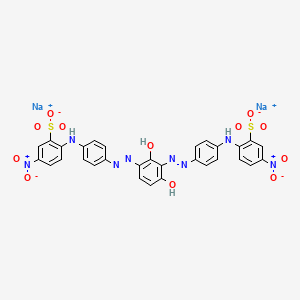
![3-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid hydrochloride](/img/structure/B1490545.png)
![1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1490546.png)
